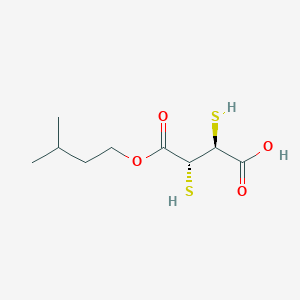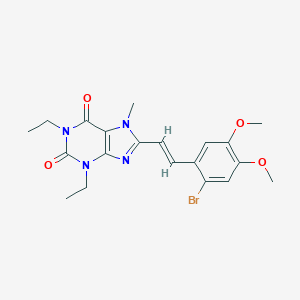
4-N-benzyl-6-chloropyrimidine-2,4-diamine
Overview
Description
4-N-benzyl-6-chloropyrimidine-2,4-diamine, also known as BCDMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCDMA belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Scientific Research Applications
Optoelectronic Materials
Research highlights the significance of pyrimidine derivatives, including structures similar to 4-N-benzyl-6-chloropyrimidine-2,4-diamine, in the creation of novel optoelectronic materials. These compounds are integral to developing luminescent small molecules, chelate compounds for photo- and electroluminescence, and materials for organic light-emitting diodes (OLEDs). Specifically, derivatives with extended π-conjugated systems exhibit electroluminescent properties, making them valuable in fabricating materials for OLEDs, including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, pyrimidine derivatives are explored for potential applications in nonlinear optical materials and colorimetric pH sensors, highlighting their versatility in optoelectronic applications (Lipunova et al., 2018).
Molecular Interactions and Tautomerism
The study of tautomeric equilibria of purine and pyrimidine bases, including compounds related to 4-N-benzyl-6-chloropyrimidine-2,4-diamine, has provided insights into the effects of molecular interactions on these equilibria. Research into the relative stability of oxo and hydroxy tautomeric forms of pyrimidines, as influenced by interactions with their environment, has been pivotal in understanding the molecular basis of nucleic acid base recognition and binding. This research is crucial for comprehending the fundamental aspects of biochemistry and molecular biology (Person et al., 1989).
Anti-Alzheimer's Agents
Pyrimidine derivatives, potentially including compounds structurally akin to 4-N-benzyl-6-chloropyrimidine-2,4-diamine, have been investigated for their therapeutic potential as anti-Alzheimer's agents. The non-toxic nature and synthetic feasibility of pyrimidine scaffolds have made them a focus of research aimed at mitigating neurological disorders. The exploration of these compounds for anti-Alzheimer's applications emphasizes the ongoing efforts to address the challenges in developing effective treatments for such diseases. The structural activity relationship (SAR) studies of these compounds provide a framework for the rational design of new therapeutic agents, demonstrating the significant medicinal potential of pyrimidine derivatives (Das et al., 2021).
properties
IUPAC Name |
4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-9-6-10(16-11(13)15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNJAZPAQIPYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363293 | |
| Record name | 4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
CAS RN |
91066-67-0 | |
| Record name | 4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG2V2NKW2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

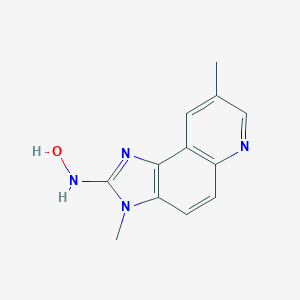

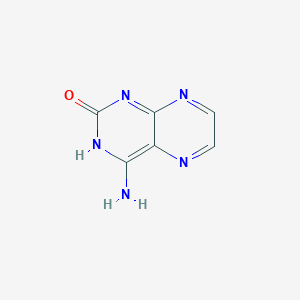
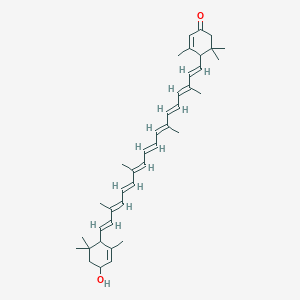
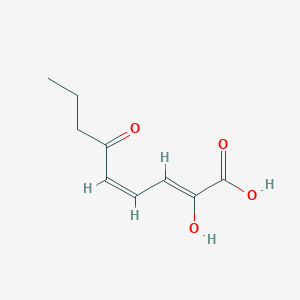

![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)
